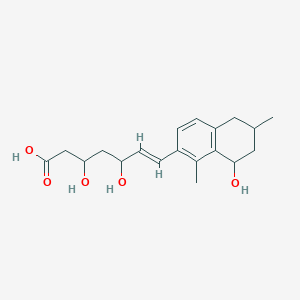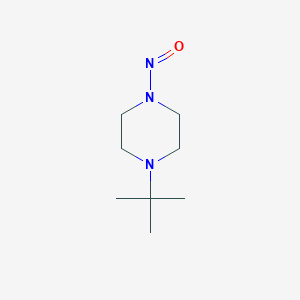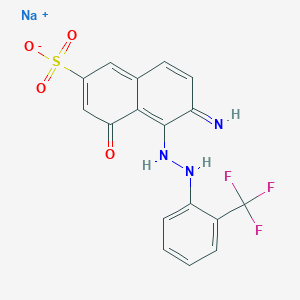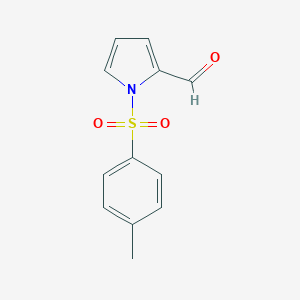
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde
Descripción general
Descripción
1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde, also known as p-tosylpyrrole-2-carboxaldehyde or p-tosyl-pyrrole-2-aldehyde, is a heterocyclic compound commonly used as a reagent in organic synthesis. It is a colorless solid with a melting point of 115-117°C and a boiling point of 224-225°C. The compound is soluble in organic solvents such as ethanol, ether, and acetone, and is insoluble in water.
Aplicaciones Científicas De Investigación
Pharmaceuticals and Cosmetics : A study by Rawat and Singh (2015) highlights the synthesis of pyrrole-2-carboxaldehyde salicylhydrazone (PCSH), emphasizing its eco-friendly, stable, and reactivity-enhancing properties. This compound shows potential applications in pharmaceuticals, cosmetics, and food additives (Rawat & Singh, 2015).
Organic Synthesis : Liu, Chan, and Wong (2000) developed a highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles using 1-(p-toluenesulfonyl)pyrrole-2-carboxaldehyde (Liu, Chan, & Wong, 2000). Yamagishi et al. (2011) also demonstrated the utility of this compound in the nucleophilic addition of sulfonamides to 1-bromo-1-alkynes for preparing pyrroles in a regio- and stereoselective manner (Yamagishi et al., 2011).
Material Science : Knight, Huffman, and Isherwood (2003) discussed 2-Bromo-N-(p-toluenesulfonyl)pyrrole, a derivative suitable for Suzuki coupling in material science applications (Knight, Huffman, & Isherwood, 2003).
Dye Manufacturing : Terzidis, Tsoleridis, and Stephanidou-Stephanatou (2007) found that chromone-3-carboxaldehydes react with tosylmethylisocyanide to produce 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, which can be used as dyes (Terzidis, Tsoleridis, & Stephanidou-Stephanatou, 2007).
Synthesis of Complex Molecules : Gašparová, Titiš, and Kraic (2012) synthesized Furo[3,2-b]pyrrole-5-carboxhydrazides and their Cu, Co, and Ni complexes, demonstrating applications in the synthesis of complex molecular structures (Gašparová, Titiš, & Kraic, 2012).
Optical Materials : Krzeszewski et al. (2014) explored the synthesis and optical properties of tetra-, penta-, and hexa-substituted 1,4-dihydropyrrolo[3,2-b]pyrroles, finding applications in materials with strong blue fluorescence and high quantum yields of fluorescence (Krzeszewski et al., 2014).
Safety and Hazards
The safety data sheet for 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought . It is not classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
Mecanismo De Acción
Target of Action
The primary targets of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Result of Action
The molecular and cellular effects of 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde’s action are currently unknown
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJROQSNDRWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408636 | |
| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102619-05-6 | |
| Record name | 1-(p-Toluenesulfonyl)pyrrole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



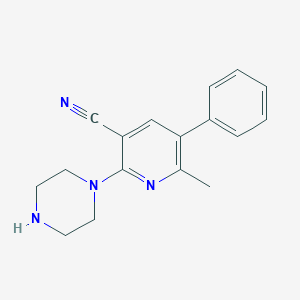
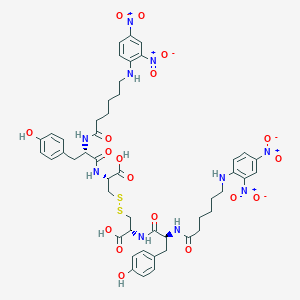
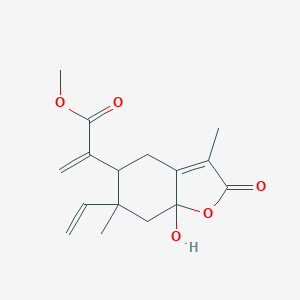
![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)




